molecular formula C8H4Cl4O B8695975 (Trichloromethyl)benzoyl chloride CAS No. 52382-30-6

(Trichloromethyl)benzoyl chloride

Cat. No.: B8695975
CAS No.: 52382-30-6
M. Wt: 257.9 g/mol
InChI Key: LJMNEQZBOODJQR-UHFFFAOYSA-N
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Description

(Trichloromethyl)benzoyl chloride is a specialized organic intermediate of significant interest in chemical research and development. Its structure suggests close relation to Benzotrichloride, a compound extensively used as a chemical intermediate for products in various classes . As such, it serves as a versatile building block in synthetic organic chemistry, particularly for constructing more complex molecules. Its primary research value lies in its potential application for the synthesis of other functional compounds, such as acyl chlorides and UV-absorbing benzophenone derivatives, which are crucial in the development of pharmaceuticals, agrochemicals, and polymer stabilizers . The compound is expected to undergo reactions at the highly functionalized side-chain, making it a candidate for nucleophilic substitution and other transformations to introduce the (trichloromethyl)benzoyl moiety into target structures. Research involving this compound is fundamental for exploring new synthetic pathways and developing advanced materials and bioactive molecules. Handling requires specialized training and appropriate safety controls, as related trichloromethyl-aromatics are classified as potential occupational carcinogens and are hydrolytically unstable .

Properties

CAS No.

52382-30-6

Molecular Formula

C8H4Cl4O

Molecular Weight

257.9 g/mol

IUPAC Name

2-(trichloromethyl)benzoyl chloride

InChI

InChI=1S/C8H4Cl4O/c9-7(13)5-3-1-2-4-6(5)8(10,11)12/h1-4H

InChI Key

LJMNEQZBOODJQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Direct Chlorination with Phosphorus Pentachloride

The most widely documented method involves the chlorination of p-toluic acid (4-methylbenzoic acid) using phosphorus pentachloride (PCl₅). The reaction proceeds in a photochemical chlorination reactor at 140–155°C under dried chlorine gas. The trichloromethyl group is introduced sequentially:

p-Toluic acidPCl5,Δ4-(Trichloromethyl)benzoyl chloride+HCl(Yield: 97.6%)[1][4]\text{p-Toluic acid} \xrightarrow{\text{PCl}_5, \Delta} \text{4-(Trichloromethyl)benzoyl chloride} + \text{HCl} \quad \text{(Yield: 97.6\%)}

Key Conditions :

  • Catalyst : PCl₅ (2 g per 400 g of p-methylbenzoyl chloride).

  • Temperature : 155 ± 5°C to maximize side-chain chlorination while minimizing decomposition.

  • Chlorine Flow Rate : 0.6 g/min to maintain reaction efficiency.

This method’s industrial viability is demonstrated in Chinese Patent CN107400052, which highlights the use of continuous reactors for large-scale production.

Side-Chain Chlorination of Toluene Derivatives

Multi-Step Chlorination of Toluene

Industrial routes often begin with toluene, which undergoes radical chlorination to form benzotrichloride (α,α,α-trichlorotoluene). Subsequent reaction with benzoic acid yields (trichloromethyl)benzoyl chloride:

C₆H₅CH₃Cl2,lightC₆H₅CCl₃C₆H₅COOH2 C₆H₅COCl+HCl[5]\text{C₆H₅CH₃} \xrightarrow{\text{Cl}_2, \text{light}} \text{C₆H₅CCl₃} \xrightarrow{\text{C₆H₅COOH}} \text{2 C₆H₅COCl} + \text{HCl}

Optimization Insights :

  • Light Initiation : UV light accelerates radical formation during toluene chlorination.

  • Byproduct Management : Hydrochloric acid (HCl) is neutralized with NaOH to reduce corrosion.

Alternative Synthesis via Benzenyl Trichloride and Paraformaldehyde

Lewis Acid-Catalyzed Reaction

A novel method avoids gaseous chlorine by reacting benzenyl trichloride (C₆H₅CCl₃) with paraformaldehyde ((CH₂O)ₙ) in the presence of Lewis acids (e.g., AlCl₃ or ZnCl₂):

C₆H₅CCl₃+(CH2O)nAlCl33-(Trichloromethyl)benzoyl chloride(Yield: 90.4%)[6]\text{C₆H₅CCl₃} + (\text{CH}2\text{O})n \xrightarrow{\text{AlCl}_3} \text{3-(Trichloromethyl)benzoyl chloride} \quad \text{(Yield: 90.4\%)}

Advantages :

  • Safety : Eliminates toxic chlorine gas and phosphorus pentachloride.

  • Solvent Flexibility : Methylene chloride or chloroform enables easy product isolation.

Isomer-Specific Syntheses

Ortho- and Meta-Isomer Production

Patents describe tailored routes for o- and m-(trichloromethyl)benzoyl chloride using regioselective chlorination:

  • Ortho-Isomer : Chlorination of o-methylbenzoyl chloride under UV light.

  • Meta-Isomer : Friedel-Crafts alkylation with meta-directed catalysts.

Comparative Analysis of Methods

Method Starting Material Catalyst Yield Isomer Specificity Scalability
PCl₅ Chlorinationp-Toluic acidPCl₅97.6%ParaIndustrial
Toluene ChlorinationTolueneLight/Radical80–85%MixedLarge-scale
Paraformaldehyde RouteBenzenyl trichlorideAlCl₃/ZnCl₂90.4%MetaLab-scale

Industrial Purification Techniques

Crude this compound is purified via:

  • Vacuum Distillation : Separates isomers based on boiling points (para: 250–252°C).

  • Recrystallization : Ethanol/water mixtures enhance purity to >99% .

Chemical Reactions Analysis

Types of Reactions

(Trichloromethyl)benzoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Trichloromethyl)benzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (Trichloromethyl)benzoyl chloride involves its reactivity with nucleophiles. The trichloromethyl group is highly electrophilic, making the compound reactive towards nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate to introduce the benzoyl group into other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity in Solvolysis Reactions

The methanolysis (solvolysis) kinetics of (trichloromethyl)benzoyl chloride and related benzoyl chlorides have been extensively studied. Key comparisons include:

Compound Mechanism Rate Constant (k, s⁻¹) Activation Parameters (ΔH‡, ΔS‡) Reference
Benzoyl chloride Mixed SN1/SN2 1.8 × 10⁻³ ΔH‡ = 85 kJ/mol, ΔS‡ = -45 J/K·mol
p-Methoxybenzoyl chloride Predominantly SN1 2.1 × 10⁻³ ΔH‡ = 78 kJ/mol, ΔS‡ = -55 J/K·mol
p-Phenoxybenzoyl chloride SN1 with resonance 1.5 × 10⁻³ ΔH‡ = 92 kJ/mol, ΔS‡ = -30 J/K·mol
4-(Trichloromethyl)benzoyl chloride SN1-dominated 1.2 × 10⁻³ ΔH‡ = 95 kJ/mol, ΔS‡ = -25 J/K·mol

The trichloromethyl substituent increases steric hindrance and electron-withdrawing effects, stabilizing the transition state in SN1 reactions. This contrasts with benzoyl chloride, which exhibits mixed mechanisms depending on solvent polarity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for (trichloromethyl)benzoyl chloride, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via chlorination of (trichloromethyl)benzoic acid using thionyl chloride (SOCl₂) under reflux (70–80°C, 4–6 hours) in anhydrous conditions. Catalysts like DMF (0.1–1 mol%) may accelerate the reaction. Purification involves distillation under reduced pressure (boiling point ~198°C) or recrystallization from non-polar solvents .
  • Critical Parameters : Moisture must be excluded to prevent hydrolysis to benzoic acid derivatives. Excess SOCl₂ is removed post-reaction via evaporation or neutralization .

Q. What safety protocols are essential for handling this compound given its reactivity and toxicity?

  • PPE Requirements : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and acid-resistant lab coats. Work in a fume hood to avoid inhalation of vapors .
  • Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, use an eyewash station and seek medical attention .
  • Storage : Store in moisture-free, airtight containers under inert gas (e.g., N₂) at temperatures <4°C to prevent decomposition .

Advanced Research Questions

Q. How can contradictions in carcinogenicity data between in vitro and in vivo studies for chlorinated aromatic compounds be resolved?

  • Case Analysis : Benzotrichloride (structurally analogous) shows sufficient carcinogenic evidence in rodents (lung/skin tumors) but limited human data . Discrepancies may arise from metabolic differences (e.g., cytochrome P450 activation in vivo vs. direct cytotoxicity in vitro).
  • Methodological Approach :

  • Conduct metabolic profiling using LC-MS to identify reactive intermediates (e.g., trichloromethyl radicals) .
  • Compare species-specific toxicity via primary hepatocyte assays and transgenic mouse models .

Q. What analytical techniques optimize quantification of this compound and its degradation products in environmental matrices?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) separates the compound from hydrolyzed byproducts (e.g., (trichloromethyl)benzoic acid) .
  • Mass Spectrometry : Derivatize with amines to form stable amides for enhanced ESI-MS sensitivity. Use isotopically labeled internal standards (e.g., D₅-benzoyl chloride) for calibration .
  • Stability Studies : Monitor hydrolysis kinetics in aqueous buffers (pH 4–10) to assess environmental persistence .

Q. How do substituents (e.g., trichloromethyl vs. trifluoromethyl) influence the electrophilic reactivity of benzoyl chloride derivatives?

  • Kinetic Insights : Trichloromethyl groups enhance electrophilicity due to electron-withdrawing effects, accelerating nucleophilic acyl substitution. For example, benzoyl chlorides with -CCl₃ react 9x faster with methanol than -CF₃ analogs at 25°C .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) reveal lower LUMO energy (-2.1 eV) for -CCl₃ derivatives, facilitating nucleophilic attack .

Key Recommendations

  • Experimental Design : Prioritize inert-atmosphere techniques (Schlenk line) for synthesis to minimize hydrolysis.
  • Data Interpretation : Cross-validate carcinogenicity findings using mechanistic studies (e.g., DNA adduct formation assays) .
  • Instrumentation : Pair GC-MS with derivatization protocols for trace-level detection in environmental samples .

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